4-(Difluoromethoxy)biphenyl

Description

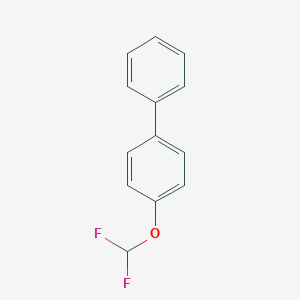

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethoxy)-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-13(15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQOBTBELMMKJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570929 | |

| Record name | 4-(Difluoromethoxy)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175838-98-9 | |

| Record name | 4-(Difluoromethoxy)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coupling Reaction:once Formed, the 4 Difluoromethoxy Phenyl Magnesium Bromide is Reacted with a Second Aryl Halide, Such As Bromobenzene or Iodobenzene, in the Presence of a Transition Metal Catalyst. Nickel Complexes, Such As Those Involving Bipyridyl Ligands, or Palladium Catalysts Are Effective for This Transformation.rsc.orgresearchgate.netthe Catalytic Cycle Typically Involves Oxidative Addition of the Aryl Halide to the Metal Center, Transmetalation with the Grignard Reagent, and Reductive Elimination to Form the Biphenyl Product and Regenerate the Catalyst.rsc.orgiron Catalysts Have Also Been Utilized for the Cross Coupling of Aryl Grignard Reagents with Other Organometallic Species.rsc.orgthis Method Provides a Direct Route to the Biphenyl Scaffold.

Table 2: Example of a Grignard Reagent Mediated Biphenyl (B1667301) Synthesis

| Step | Reactants | Reagents/Catalysts | Product | Description | Reference |

|---|---|---|---|---|---|

| 1 | 1-Bromo-4-(difluoromethoxy)benzene, Magnesium (Mg) | Anhydrous Tetrahydrofuran (THF) | (4-(Difluoromethoxy)phenyl)magnesium bromide | Formation of the Grignard reagent from the aryl bromide. | mnstate.eduorgsyn.org |

| 2 | (4-(Difluoromethoxy)phenyl)magnesium bromide, Aryl Halide (e.g., Phenyl Bromide) | Ni or Pd Catalyst (e.g., Pd(PPh₃)₄, NiCl₂(dppp)) | 4-(Difluoromethoxy)biphenyl | Kumada-type cross-coupling reaction to form the C-C bond of the biphenyl system. | rsc.orgresearchgate.net |

Mechanistic Investigations of Reactions Involving 4 Difluoromethoxy Biphenyl

Elucidation of Reaction Mechanisms in Difluoromethylation Processes

The introduction of the difluoromethoxy (-OCF₂H) group onto a biphenyl (B1667301) scaffold, typically starting from 4-hydroxybiphenyl, is a critical transformation. The elucidation of the mechanisms involved in these difluoromethylation processes has been a subject of significant research. A predominant mechanism involves the generation of difluorocarbene (:CF₂) as a key reactive intermediate, which is subsequently trapped by the nucleophilic phenolate (B1203915). orgsyn.orgorgsyn.orggoogle.com

Various reagents and protocols have been developed to achieve this transformation, each with its own mechanistic nuances. Common methods include:

Using Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): This bench-stable salt undergoes thermal decarboxylation to generate difluorocarbene. orgsyn.orgorgsyn.org The reaction is typically performed under basic conditions, which deprotonate the starting phenol (B47542) (e.g., 4-hydroxybiphenyl) to form the more nucleophilic phenolate. The electrophilic difluorocarbene is then trapped by the phenolate, and subsequent protonation yields the desired aryl difluoromethyl ether. orgsyn.orgorgsyn.org

Using Fluoroform (CHF₃): Fluoroform, an inexpensive and non-ozone-depleting gas, can serve as a difluorocarbene source. acs.org The reaction is believed to proceed via the deprotonation of fluoroform by a strong base (like KOH) to form the trifluoromethyl anion (CF₃⁻). This anion then undergoes α-elimination of a fluoride (B91410) ion to generate difluorocarbene. acs.org Evidence supporting this carbene pathway includes deuterium-labeling studies; when the reaction is conducted in D₂O, the product incorporates deuterium (B1214612) (ArOCF₂D), which is best explained by the carbene mechanism. acs.org

Using Difluoromethyl Triflate (HCF₂OTf): This non-gaseous reagent allows for the rapid difluoromethylation of phenols at ambient temperatures. rsc.org Mechanistic studies support a reaction pathway that also involves the nucleophilic attack of the phenolate on a difluorocarbene intermediate. google.com

Using Diethyl Bromodifluoromethylphosphonate: This commercially available reagent undergoes facile P-C bond cleavage upon basic hydrolysis, which is presumed to lead to a difluorocarbene intermediate that is trapped by phenolates. acs.orgacs.org

Role of Difluorocarbene Intermediates and Carbenoid Species in Reaction Pathways

Difluorocarbene (:CF₂) is a central figure in the synthesis of 4-(difluoromethoxy)biphenyl from 4-hydroxybiphenyl. orgsyn.orgorgsyn.orgacs.org Unlike many other carbenes, difluorocarbene possesses unique stability and reactivity. This arises from a "push-pull" electronic effect: the highly electronegative fluorine atoms inductively withdraw electron density from the carbene's filled σ orbital, while simultaneously donating electron density from their lone pairs into the carbene's empty p orbital (back-bonding). orgsyn.orgorgsyn.org This dual effect stabilizes the singlet state of the carbene, making it more stable than many other carbenes and rendering it electrophilic, thus favoring reactions with electron-rich nucleophiles like phenolates. orgsyn.org

The generation of difluorocarbene can be achieved from a variety of precursors under different conditions:

Decarboxylation: Sodium chlorodifluoroacetate is a prime example, releasing :CF₂ and NaCl upon heating. orgsyn.orgorgsyn.org

α-Elimination: Reagents like fluoroform (CHF₃) or trimethyl(trifluoromethyl)silane (TMSCF₃) can generate the CF₃⁻ anion, which eliminates a fluoride ion to give :CF₂. acs.org Similarly, TMSCF₂Br, upon activation with a halide source, can generate the difluorocarbene. cas.cn

Phosphonium Salts: Reagents such as (bromodifluoromethyl)triphenylphosphonium bromide can act as difluorocarbene precursors. cas.cn

Once generated, the reaction pathway is typically a rapid and efficient trapping of the electrophilic difluorocarbene by the phenolate anion of 4-hydroxybiphenyl. orgsyn.orggoogle.com This forms a new C-O bond, and a subsequent protonation step yields the final this compound product. orgsyn.org The fast release and reaction of difluorocarbene can sometimes be detrimental to other desired transformations, such as cycloadditions with alkenes, as the carbene can be consumed by the base or nucleophile present in the reaction mixture. cas.cn

In transition-metal-catalyzed reactions, carbene-like species known as carbenoids play a role. ucl.ac.ukresearchgate.net These are intermediates where the carbene is stabilized through coordination to a metal center. In some palladium-catalyzed difluoromethylation reactions, the formation of a palladium-difluorocarbene complex, [Pd=CF₂], has been proposed as a key intermediate. cas.cn This complex can then participate in cross-coupling cycles. For instance, a [Pd(CF₂)(PPh₃)]₃ trimer has been isolated and shown to be competent, albeit in low yield, in the difluoromethylation of boronic acids, suggesting the involvement of a monomeric [Pd=CF₂] carbenoid species. cas.cn Similarly, copper carbenes have been implicated in cross-coupling reactions involving diazocompounds and difluorocarbene precursors. acs.org

Analysis of Nucleophilic Substitution Pathways and Reactivity Patterns

The formation of this compound from 4-hydroxybiphenyl is best described not as a classical nucleophilic substitution (like Sₙ1 or Sₙ2) on an aromatic carbon, but as a nucleophilic addition to a carbene followed by protonation. orgsyn.orgorgsyn.orgucsd.edu The primary nucleophile in this transformation is the 4-phenylphenoxide anion, generated by deprotonating 4-hydroxybiphenyl with a base. google.comacs.org

Reactivity Patterns of the Nucleophile: The nucleophilicity of the phenoxide is a key determinant of the reaction's success.

Electronic Effects: Phenols with electron-donating groups are generally more reactive as they form more nucleophilic phenoxides. Conversely, phenols with strong electron-withdrawing groups are less reactive. rsc.org In the context of substituted biphenyls, the electronic nature of the second phenyl ring influences the nucleophilicity of the phenoxide oxygen.

Steric Hindrance: Steric hindrance around the hydroxyl group can impede the approach of the difluorocarbene, reducing reaction efficiency. Ortho-substituted phenols often show lower yields in difluoromethylation reactions compared to their para- or meta-isomers.

Base and Solvent: The choice of base (e.g., KOH, Cs₂CO₃, NaH) and solvent (e.g., DMF, acetonitrile (B52724), dioxane) is critical. orgsyn.orgacs.orgcas.cn The base must be strong enough to deprotonate the phenol effectively but should not promote unwanted side reactions with the difluorocarbene precursor or the intermediate. The solvent system, often a two-phase mixture (e.g., dioxane/water), can influence the solubility of the reactants and the rate of the reaction. acs.org

While the dominant pathway involves a carbene, the possibility of a direct nucleophilic substitution on a difluoromethyl source has been considered. For example, a direct Sₙ2-type displacement on a molecule like CHF₂Cl by the phenoxide is a plausible alternative pathway that has been historically utilized. However, for many modern reagents like fluoroform, a direct nucleophilic displacement of a fluoride ion is considered mechanistically unfavorable. acs.org Similarly, attempts to achieve nucleophilic substitution on simple alkyl halides using an in-situ generated "CF₂H⁻" equivalent have been met with limited success, highlighting the unique reactivity imparted by the carbene pathway. cas.cn

Transition State Analysis in Key Synthetic Transformations

Computational studies, particularly Density Functional Theory (DFT), have provided significant insights into the transition states of reactions involving difluoromethylation. researchgate.netsnnu.edu.cn These analyses help to rationalize experimental observations and predict reactivity.

In the difluoromethylation of alcohols (a reaction class closely related to that of phenols), DFT studies have suggested that the reaction proceeds via a difluorocarbene pathway involving a five-membered transition state with the participation of a water molecule. researchgate.net For phenols, the reaction is proposed to follow an anionic pathway. cas.cn Experimental and computational results suggest that the reaction of phenols with difluorocarbene is distinct from that of alcohols, which may involve a difluoromethylene oxonium ylide intermediate. cas.cn

For metal-catalyzed processes, transition state analysis is crucial for understanding selectivity and reaction outcomes. In a rhodium-catalyzed reaction involving α,α-difluoromethylene alkynes, DFT calculations showed that migratory insertion was more energetically favorable than β-fluoride elimination, with a calculated energy barrier of 18.6 kcal/mol for the latter. snnu.edu.cn In another study, the Gibbs free energy of activation (ΔG‡) for the addition of a •CHF₂ radical to a styrene (B11656) derivative was calculated to be low (8.1 to 8.4 kcal/mol), indicating a readily accessible transition state. nih.gov

A study on the difluorocarbene transfer from a sulfonium-based reagent to a phenolate anion calculated the Gibbs free energy of activation (ΔGTS3ǂ) for this key step, providing quantitative support for the proposed mechanism. researchgate.net The Zimmerman-Traxler model, which proposes a six-membered, chair-like transition state, is a powerful tool for predicting stereochemistry in many organic reactions, such as aldol (B89426) additions and Claisen rearrangements. e-bookshelf.de While not directly applied to the simple O-difluoromethylation of 4-hydroxybiphenyl, such models are fundamental in understanding more complex transformations where stereochemistry is a factor. e-bookshelf.de

Computational and Theoretical Studies on 4 Difluoromethoxy Biphenyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 4-(difluoromethoxy)biphenyl. These methods provide a detailed picture of how electrons are distributed within the molecule, which in turn governs its chemical behavior.

Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's kinetic stability and polarizability. A larger gap generally implies higher stability and lower reactivity. For instance, calculations on similar fluoroaniline (B8554772) isomers have shown HOMO-LUMO gaps in the range of 3.8 to 4.0 eV as determined by DFT methods. scispace.com

Other important descriptors of reactivity that can be derived from quantum chemical calculations include Mulliken charges and Molecular Electrostatic Potential (MESP) maps. scispace.comnih.gov Mulliken charge analysis provides an estimation of the partial atomic charges, indicating which atoms are more likely to be sites of nucleophilic or electrophilic attack. MESP maps offer a visual representation of the electrostatic potential on the molecule's surface, highlighting regions of positive (electron-poor) and negative (electron-rich) potential. These maps are invaluable for predicting how the molecule will interact with other chemical species. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand bonding characteristics and intramolecular interactions, such as hyperconjugation. scispace.com For this compound, NBO analysis can reveal the nature of the interactions between the difluoromethoxy group, the biphenyl (B1667301) system, and the fluorine atoms.

The reactivity of this compound can be further explored by calculating various reactivity descriptors. These include electronegativity, chemical hardness, and the Fukui function, which helps to predict the most reactive sites for different types of chemical reactions. nih.govmdpi.com For example, the difluoromethoxy group is known to be able to participate in nucleophilic substitution reactions.

Table 1: Calculated Electronic Properties of Representative Fluorinated Aromatic Compounds

| Property | Method | Value |

|---|---|---|

| HOMO-LUMO Gap (5-nitro-2-fluoroaniline) | DFT/B3LYP | 3.874 eV |

| HOMO-LUMO Gap (2-nitro-5-fluoroaniline) | DFT/B3LYP | 3.979 eV |

| Dipole Moment (5-nitro-2-fluoroaniline) | DFT/B3LYP | 4.5318 D |

| Dipole Moment (2-nitro-5-fluoroaniline) | DFT/B3LYP | 3.6551 D |

Data sourced from studies on similar fluoroaniline isomers, providing an indication of the expected range for this compound. scispace.com

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and biological properties. Molecular modeling techniques, such as molecular mechanics and quantum chemical methods, are employed to explore the molecule's potential energy surface and identify its most stable conformations. nih.govgoogle.com

A crucial aspect of the conformational analysis of this compound is the dihedral angle between the two phenyl rings of the biphenyl core. This rotation is subject to steric hindrance, and computational methods can predict the energy barriers associated with this rotation. The preferred conformation will be a balance between the steric repulsion of the ortho-hydrogens and the electronic effects of the difluoromethoxy substituent.

Furthermore, the orientation of the difluoromethoxy group itself is of significant interest. Unlike the methoxy (B1213986) group (OCH₃), which has a strong preference to be coplanar with the phenyl ring to maximize conjugation, the difluoromethoxy group (OCF₂H) exhibits more complex behavior. rsc.org The presence of the electronegative fluorine atoms introduces stereoelectronic effects, such as the anomeric effect, which can influence the rotational preference around the C-O bond. rsc.org Computational studies on similar ArOCF₂H compounds have shown that they have a less defined conformational preference, with a wider range of accessible dihedral angles. rsc.org This conformational flexibility can be advantageous in biological applications, as it allows the molecule to adapt its shape to fit into a binding site. rsc.org

Molecular modeling can also be used to study the non-covalent interactions that this compound can form. These include hydrogen bonds, where the difluoromethyl group can act as a weak hydrogen bond donor, and interactions with aromatic systems. rsc.orgresearchgate.net

Table 2: Conformational Properties of Related Aryl Ethers

| Compound Type | Preferred Dihedral Angle (θ) | Energy Difference (Coplanar vs. Orthogonal) |

|---|---|---|

| ArOCH₃ | ~0° (Coplanar) | ~3.0 kcal/mol |

| ArOCF₃ | Out-of-plane | N/A |

| ArOCF₂H | 0°–50° | No strong preference |

Data illustrates the conformational differences between methoxy, trifluoromethoxy, and difluoromethoxy aryl ethers. rsc.org

Prediction of Reaction Pathways and Energetics through Computational Methods

Computational chemistry provides powerful tools for predicting the feasibility and outcomes of chemical reactions involving this compound. By mapping out the potential energy surface (PES) for a given reaction, chemists can identify the transition states and intermediates, and calculate the activation energies and reaction enthalpies. nrel.govchemrxiv.org This information is crucial for understanding reaction mechanisms and for optimizing reaction conditions.

For this compound, computational methods can be used to explore a variety of potential reactions. For example, the biphenyl core is susceptible to electrophilic aromatic substitution, and calculations can predict the regioselectivity of such reactions by analyzing the stability of the intermediate carbocations. The difluoromethoxy group can also influence the reactivity of the aromatic ring.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly used to synthesize biphenyl derivatives. Computational studies can help in understanding the catalytic cycle of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps. By modeling the energetics of these steps, it is possible to predict the efficiency of different catalysts and reaction conditions.

Furthermore, computational methods can be used to investigate the stability of potential intermediates and products. This is particularly important for reactions involving reactive species, such as radicals. nrel.gov For instance, the stability of a radical formed on the difluoromethyl group can be assessed computationally. rsc.org

Recent advances in computational chemistry have also led to the development of automated reaction prediction tools. cecam.orgresearchgate.net These tools combine quantum chemical calculations with machine learning algorithms to explore vast reaction networks and identify novel and plausible reaction pathways. researchgate.net

Computational Assessment of Fluorine Effects on Molecular Interactions and Properties

The presence of fluorine atoms in this compound has a profound impact on its molecular properties and interactions. Computational methods are essential for dissecting and quantifying these effects. nih.govnih.gov

Computational studies have shown that the difluoromethyl group can act as a weak hydrogen bond donor. rsc.org The strength of this interaction can be quantified using quantum chemical calculations. Additionally, fluorine atoms can participate in other types of non-covalent interactions, such as halogen bonding and interactions with aromatic rings. researchgate.net The ability to form these interactions can be critical for the binding of this compound to biological targets.

The introduction of fluorine can also impact the lipophilicity of the molecule. While fluorination often increases lipophilicity, the effect of the difluoromethoxy group is more nuanced. Computational models can predict the octanol-water partition coefficient (logP), a measure of lipophilicity, which is a crucial parameter in drug design. Studies on similar compounds have shown that ArOCF₂H groups can lead to decreased lipophilicity compared to their non-fluorinated counterparts. rsc.org

Finally, computational methods are used to study the impact of fluorine on the metabolic stability of molecules. The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism. rsc.org Computational models can help to identify potential sites of metabolism and predict how fluorination can block these sites, thereby increasing the molecule's half-life in a biological system.

Table 3: Comparison of Bond Properties

| Bond | Bond Length (Å) | Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| C-H | 1.09 | ~100 |

| C-O | 1.43 | ~85 |

| C-F | 1.35 | up to 130 |

This table highlights the unique strength and length of the C-F bond compared to C-H and C-O bonds. rsc.org

Reactivity and Derivatization Chemistry of 4 Difluoromethoxy Biphenyl

Functional Group Transformations and Modifications of the Biphenyl (B1667301) Core

The biphenyl core of 4-(difluoromethoxy)biphenyl is amenable to various functional group transformations, primarily through electrophilic aromatic substitution and cross-coupling reactions. The difluoromethoxy group, being an ortho-, para-directing deactivator, influences the position of incoming substituents.

Key transformations include:

Nitration: The introduction of a nitro group (–NO₂) onto the aromatic rings is a common electrophilic substitution. Studies on related difluoromethoxy-containing aromatic aldehydes show that nitration can occur, though the conditions must be carefully controlled to manage the directing effects of the substituents. For instance, nitration of p-difluoromethoxybenzaldehyde can yield a mixture of products, including substitution ortho to the difluoromethoxy group. semanticscholar.org

Cross-Coupling Reactions: The biphenyl structure allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This enables the formation of new carbon-carbon bonds, allowing for the synthesis of more complex derivatives. For example, a bromo-difluoromethoxybenzene can be coupled with an appropriate arylboronic acid to construct the biphenyl scaffold, a strategy used in the synthesis of analogues. acs.org

Hydroxylation: While direct hydroxylation is challenging, functional groups on the biphenyl core can be converted to hydroxyl groups. This is often achieved through multi-step sequences, for instance, by demethylation of a methoxy-substituted analogue.

Substitution Reactions: The biphenyl core can undergo substitution reactions where existing functional groups are replaced. For example, halogenated biphenyl derivatives can serve as precursors for introducing other functionalities through nucleophilic substitution.

Table 1: Examples of Functional Group Transformations on the Biphenyl Core

| Reaction Type | Reagents & Conditions | Product Type | Purpose/Application |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted biphenyl | Synthesis of intermediates for biologically active molecules. semanticscholar.org |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Arylboronic acid, Base | Functionalized biphenyl derivative | Construction of complex biphenyl scaffolds. nih.gov |

| Electrophilic Halogenation | Br₂ or Cl₂, Lewis acid | Halogenated biphenyl | Intermediate for further cross-coupling or substitution reactions. |

Introduction of Additional Functionalities onto the Difluoromethoxy Group

The difluoromethoxy (–OCF₂H) group is generally stable, but its reactivity can be exploited under specific conditions.

Nucleophilic Substitution: Research has demonstrated that the difluoromethoxy group can act as a "pseudohalogen" and be displaced by strong nucleophiles. nuph.edu.ua In studies on nitroarenes, the –OCF₂H group was replaced by an amino group (–NH₂) under high pressure and temperature using aqueous ammonia. nuph.edu.ua This reactivity was found to be lower than that of a fluorine atom but significantly higher than that of a chlorine atom in the same position, highlighting its potential as a leaving group in nucleophilic aromatic substitution reactions. nuph.edu.ua

C–H Bond Functionalization: The C–H bond within the difluoromethoxy group is polarized due to the adjacent electron-withdrawing fluorine atoms. researchgate.net While direct functionalization of this C–H bond on this compound is not widely reported, the broader field of fluorine chemistry explores such transformations. Defluorinative functionalization approaches, which can convert trifluoromethyl groups to difluoromethyl motifs, showcase the potential for manipulating C-F bonds to introduce new functionalities. chemrxiv.org

Strategies for Analytical Derivatization for Enhanced Detection and Characterization

Analytical derivatization involves chemically modifying a compound to produce a new substance with properties that are more suitable for a specific analytical method. researchgate.netgreyhoundchrom.com For this compound and related compounds, derivatization can be crucial for improving analytical performance, particularly in chromatography and mass spectrometry. nih.govdphen1.com

Mass spectrometry (MS) is a powerful tool for identifying and quantifying compounds, but its sensitivity can be limited by the ionization efficiency of the analyte. spectroscopyonline.com Derivatization can enhance this by creating derivatives that are more volatile or ionize more readily.

For precursors or metabolites of this compound that may contain polar functional groups like hydroxyl (–OH) or carboxylic acid (–COOH) groups, silylation is a common and effective derivatization technique. dphen1.com

Silylation: This process replaces active hydrogen atoms in functional groups with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. nih.govdphen1.com The resulting TMS derivatives are typically more volatile, less polar, and more thermally stable, making them ideal for analysis by gas chromatography-mass spectrometry (GC-MS). dphen1.com This modification often leads to more efficient ionization and characteristic fragmentation patterns, which aids in structural elucidation.

Table 2: Common Derivatization Reactions for MS Analysis

| Derivatization Technique | Reagent Example | Target Functional Group | Benefit for MS Analysis |

| Silylation | BSTFA, MSTFA | Hydroxyl (–OH), Carboxylic Acid (–COOH) | Increases volatility and thermal stability; enhances ionization efficiency. dphen1.com |

| Alkylation | BF₃-Methanol | Carboxylic Acids, Phenols | Forms more volatile esters or ethers. greyhoundchrom.com |

| Acylation | Acetic Anhydride | Alcohols, Phenols, Amines | Improves chromatographic behavior and produces characteristic mass shifts. |

Isotopic labeling is a powerful technique where atoms in a molecule are replaced with their heavier isotopes (e.g., replacing ¹H with ²H or deuterium (B1214612), ¹²C with ¹³C, or ¹⁹F with the radioisotope ¹⁸F). google.com This creates a compound that is chemically identical but has a distinct, higher mass.

This strategy offers several advantages for analytical profiling:

Internal Standards: A deuterated version of this compound can serve as an ideal internal standard for quantitative analysis. Since it co-elutes with the non-labeled analyte in chromatography but is distinguishable by its mass in the mass spectrometer, it can accurately correct for sample loss during preparation and analysis.

Metabolism Studies: Administering an isotopically labeled compound allows researchers to track its metabolic fate. Metabolites will retain the isotopic label, making them easily distinguishable from endogenous molecules in complex biological samples like plasma or urine. nih.gov

Enhanced Detection in Complex Matrices: The unique mass difference between the labeled and unlabeled compound allows for specific detection using mass spectrometry, filtering out background noise and improving confidence in identification. nih.gov

Radiolabeling for Imaging: Incorporation of a positron-emitting isotope like fluorine-18 (B77423) ([¹⁸F]) allows the molecule to be used as a radiotracer in Positron Emission Tomography (PET) imaging. researchgate.net Difluorocarbene chemistry has been explored for the introduction of ¹⁸F into molecules for this purpose. researchgate.net

Advanced Analytical Methodologies for 4 Difluoromethoxy Biphenyl Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation of 4-(Difluoromethoxy)biphenyl, offering detailed information about its molecular framework and the specific arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound by probing the magnetic properties of its atomic nuclei.

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms within the molecule. For this compound, the spectrum is characterized by a triplet at approximately 6.55 ppm, which corresponds to the single proton of the difluoromethoxy group (-OCF₂H). cas.cn This triplet arises from the coupling of the proton with the two adjacent fluorine atoms. The aromatic protons of the biphenyl (B1667301) rings appear as a series of multiplets in the range of 7.19 to 7.56 ppm. cas.cn

¹⁹F NMR: Fluorine-19 NMR is particularly useful for confirming the presence and environment of the difluoromethoxy group. The spectrum typically shows a doublet at approximately -80.2 ppm, resulting from the coupling of the two fluorine atoms with the adjacent proton. cas.cncas.cn The coupling constant for this interaction is typically around 73.7 Hz. cas.cncas.cn

¹³C NMR: The carbon-13 NMR spectrum reveals the carbon skeleton of the molecule. The carbon atom of the difluoromethoxy group appears as a triplet due to coupling with the two fluorine atoms. Other characteristic signals correspond to the carbon atoms of the two phenyl rings.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 6.55 | Triplet | 74.1 | -OCF₂H |

| ¹H | 7.19 - 7.56 | Multiplet | - | Aromatic Protons |

| ¹⁹F | -80.2 | Doublet | 73.7 | -OCF₂ H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Mass Spectrometry (MS) Techniques and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

For this compound, the molecular ion peak is observed at an m/z corresponding to its molecular weight (approximately 220.22 g/mol ). cas.cnchemspider.com A common fragmentation pattern involves the loss of the difluoromethoxy group or parts of the biphenyl structure. A significant fragment often observed is the biphenyl cation, resulting from the cleavage of the C-O bond. osti.gov Another characteristic fragment corresponds to the loss of a difluorocarbene radical (:CF₂). cas.cn

Chromatographic Separation Methods (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of this compound. Reversed-phase HPLC, using a C18 or a phenyl-based column, is a common approach. scielo.brchromatographyonline.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. scielo.brchromatographyonline.com The retention time of this compound will depend on the specific column and mobile phase composition. For instance, a C18 column with a methanol/water gradient can be used to achieve good separation. The use of a biphenyl stationary phase can offer alternative selectivity, particularly due to π-π interactions with the aromatic rings of the analyte. chromatographyonline.com

Gas Chromatography (GC): GC is another powerful technique for the analysis of volatile compounds like this compound. sigmaaldrich.com The sample is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase. A non-polar or moderately polar capillary column, such as one with a 5% phenyl polysiloxane phase, is often suitable for this analysis. jfda-online.com The retention time is a key parameter for identification.

Table 2: Typical Chromatographic Conditions for this compound Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| HPLC | C18, Phenyl, Biphenyl | Acetonitrile/Water or Methanol/Water gradients | UV (e.g., 254 nm) |

| GC | 5% Phenyl Polysiloxane | Helium or Nitrogen | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

Purity Assessment and Impurity Profiling

Ensuring the purity of this compound is crucial for its intended applications. Impurity profiling involves the identification and quantification of any unwanted substances present in the sample. ijprajournal.comresearchgate.net

Common impurities can arise from the starting materials, by-products of the synthesis, or degradation products. researchgate.net For example, in a Suzuki-Miyaura coupling reaction used for its synthesis, potential impurities could include homocoupled products or dehalogenated starting materials.

Hyphenated techniques, such as LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry), are particularly powerful for impurity profiling. ijprajournal.comijsdr.org These methods combine the separation power of chromatography with the identification capabilities of mass spectrometry, allowing for the detection and structural elucidation of even trace-level impurities. ijsdr.org HPLC with UV detection is also a standard method for quantifying the purity of the main compound and detecting impurities that possess a UV chromophore. chromatographyonline.com Regulatory guidelines often require the identification of any impurity present at a level of 0.1% or higher. ijsdr.org

Emerging Research Directions and Future Prospects for 4 Difluoromethoxy Biphenyl

Development of Novel and Sustainable Synthetic Pathways

The synthesis of difluoromethoxylated compounds has traditionally relied on methods that can be harsh or utilize environmentally problematic reagents like ozone-depleting substances. cas.cnnih.gov Consequently, a major thrust of current research is the development of milder, more efficient, and sustainable synthetic routes.

A significant breakthrough has been the application of visible-light photoredox catalysis . nih.gov This approach enables the generation of radical intermediates under mild, room-temperature conditions. nih.govsioc-journal.cn One such method involves the in situ generation of difluorocarbene (:CF₂) from easily handled precursors like difluorobromoacetic acid (BrCF₂CO₂H) in the presence of a photocatalyst, such as fac-Ir(ppy)₃. nih.gov This strategy has been successfully used for the O-difluoromethylation of phenols to produce aryl difluoromethyl ethers with good to excellent yields (48-95%). nih.gov

Another innovative direction is the development and use of novel redox-active difluoromethoxylating reagents . chemistryviews.orgresearchgate.net For instance, N-(difluoromethoxy)benzotriazole salts have been employed in photoredox-catalyzed protocols for the direct C-H difluoromethoxylation of arenes and heteroarenes. chemistryviews.orgresearchgate.net These reactions, often using a Ru(bpy)₃(PF₆)₂ photocatalyst, proceed at room temperature and tolerate a wide array of functional groups, making them suitable for late-stage functionalization of complex molecules. chemistryviews.orgresearchgate.net This is a substantial improvement over traditional methods that required pre-functionalization of the aromatic ring. researchgate.net

Furthermore, mechanochemical methods are emerging as a sustainable, solvent-free alternative for synthesizing difluoromethyl ethers. chinesechemsoc.org By reacting alcohols with a difluorocarbene source in a mixer mill, the corresponding ethers can be formed in excellent yields (up to 99%) within an hour at room temperature. chinesechemsoc.org This protocol is applicable to a range of primary, secondary, and tertiary alcohols and significantly reduces chemical waste by simplifying product purification to simple filtration. chinesechemsoc.org

These advancements represent a shift towards more sustainable and versatile synthetic strategies, facilitating broader access to 4-(difluoromethoxy)biphenyl and its analogues for further research and application. nih.govd-nb.info

Rational Design of New Bioactive Derivatives with Enhanced Specificity

The this compound scaffold serves as a valuable starting point for the rational design of new therapeutic agents. The unique properties of the -OCF₂H group, particularly its ability to act as a lipophilic hydrogen bond donor, are leveraged to fine-tune the biological activity and pharmacokinetic profiles of new derivatives. researchgate.net

A prominent area of research is the development of positive allosteric modulators (PAMs) for G-protein coupled receptors (GPCRs). acs.orgnih.gov Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand binding site, offering the potential for greater subtype selectivity and a more nuanced modulation of receptor activity. acs.orgnih.gov For example, derivatives of this compound have been synthesized and optimized as PAMs of the dopamine (B1211576) D1 receptor (D₁R), a key target for treating Parkinson's disease. acs.org Structure-activity relationship (SAR) studies on a series of biphenyl (B1667301) analogues revealed that placing the difluoromethoxy group at the 2'-position of the biphenyl core was most favorable for enhancing dopamine signaling. acs.org

The scaffold has also been utilized in the design of potent and selective enzyme inhibitors. In the field of oncology, derivatives have been developed as inhibitors of the mechanistic target of rapamycin (B549165) (mTOR) , a crucial kinase that promotes cell proliferation and is often overactivated in cancers and neurological disorders. acs.org Starting from a known pan-PI3K/mTOR inhibitor, rational design led to the synthesis of PQR620, a highly potent and selective mTORC1/2 inhibitor. In this molecule, the incorporation of a 4-(difluoromethyl)pyridin-2-amine (B599231) group was a key modification that significantly increased mTOR inhibitory activity and selectivity over PI3K. acs.org

In the context of genetic diseases, derivatives of this compound are being explored as correctors for the cystic fibrosis transmembrane conductance regulator (CFTR) protein . nih.gov The F508del mutation in the CFTR gene is the most common cause of cystic fibrosis. nih.gov SAR studies on a series of compounds led to the discovery of ABBV/GLPG-2222, which incorporates a 7-(difluoromethoxy)-3,4-dihydro-2H-chromene core, a bioisostere of the biphenyl structure. This compound emerged as a potent CFTR corrector and is currently in clinical development. nih.gov

Deeper Theoretical Insights into Fluorine-Specific Reactivity and Interactions

A fundamental understanding of the interactions and reactivity governed by the difluoromethoxy group is crucial for its rational application in molecular design. Recent research has focused on elucidating the unique phenomena collectively termed "Fluorine-Specific Interactions." sfb1349.defu-berlin.de

One of the most significant properties of the -OCF₂H group is its ability to act as a hydrogen bond donor . researchgate.netrsc.org The strong electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, making the hydrogen atom sufficiently acidic to engage in hydrogen bonding. researchgate.net This characteristic is unusual among polyfluorinated groups and allows the -OCF₂H moiety to act as a bioisostere for functional groups like hydroxyl (-OH) or thiol (-SH), which are common in bioactive compounds. rsc.orgnuph.edu.ua Theoretical and experimental studies have quantified this hydrogen bond acidity, showing that compounds like ArOCF₂H are significantly better hydrogen-bond donors than their non-fluorinated methyl ether analogues. rsc.org

The reactivity of the difluoromethoxy group is also an area of active investigation. Studies on the stability of fluorinated groups on arenes under various conditions are providing a clearer picture of their chemical behavior. rsc.org Research has also shown that the difluoromethoxy group can act as a "pseudohalogen" under certain conditions. For example, in aminodehalogenation reactions of activated nitrobenzenes, the -OCF₂H group can be displaced by an amino group, with its reactivity being lower than a fluorine atom but significantly higher than a chlorine atom in the same position. nuph.edu.ua

Collaborative research initiatives, such as the CRC 1349 "Fluorine-Specific Interactions," are systematically investigating these phenomena using a combination of synthesis, spectroscopy, and theoretical modeling. sfb1349.defu-berlin.de This work aims to build a comprehensive understanding of how fluorine-specific interactions, from single H∙∙∙F bonds to collective effects in larger systems, influence physicochemical properties and chemical reactivity. sfb1349.de Such deeper insights will enable more predictable and sophisticated design of future generations of functional molecules based on the this compound scaffold.

Q & A

Q. Key Optimization Parameters :

| Parameter | Impact on Yield |

|---|---|

| Catalyst (AlCl vs. FeCl) | AlCl gives 15–20% higher yield due to stronger Lewis acidity |

| Solvent (Polar vs. Nonpolar) | Polar solvents (DMF) favor SN2 mechanisms but may require longer purification |

| Temperature | >100°C risks decomposition; 60–80°C optimal for stability |

Advanced: How can regioselective functionalization of this compound be achieved for targeted applications?

Methodological Answer :

Regioselectivity is controlled by electronic effects of the difluoromethoxy group (-OCF), which is electron-withdrawing. Strategies include:

- Directed Ortho-Metalation : Use strong bases (e.g., LDA) to deprotonate the ortho position, followed by electrophilic quenching (e.g., iodination) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the para position using Pd catalysts, leveraging the -OCF group’s meta-directing effect .

- Photocatalytic C–H Activation : Visible-light-mediated catalysis (e.g., Ru(bpy)) for late-stage functionalization with minimal protecting groups .

Data Contradiction Note : Some studies report conflicting reactivity in fluorinated biphenyls due to steric hindrance from -OCF; DFT calculations are recommended to predict site selectivity .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

- F NMR : Critical for confirming -OCF presence. Expect two doublets (δ ≈ -80 to -85 ppm, ~ 250 Hz) .

- X-ray Crystallography : Resolves steric effects of the -OCF group on biphenyl planarity (dihedral angles typically 10–15°) .

- HPLC-MS : Quantifies purity (>98% required for pharmacological studies); use C18 columns with acetonitrile/water gradients .

Advanced: How does the difluoromethoxy group influence the electronic structure and material properties of biphenyl derivatives?

Methodological Answer :

The -OCF group:

- Reduces HOMO-LUMO Gap : By 0.3–0.5 eV compared to non-fluorinated analogs, enhancing charge transport in organic semiconductors .

- Enhances Dipolar Polarization : Contributes to ferroelectric behavior in liquid crystals (e.g., dielectric permittivity ε ~ 20,000 in nematic phases) .

- Alters Intersystem Crossing Rates : Increases non-radiative decay pathways, reducing phosphorescence yields in fluorophores .

Q. Experimental Validation :

- TD-DFT Calculations : Compare with UV-Vis spectra (λ shifts ~10 nm upon fluorination) .

- DSC/TGA : Monitor phase transitions (T ≈ 169–171°C for 4-(Difluoromethoxy)benzoic acid analogs) .

Basic: How do researchers resolve contradictions in toxicity data for this compound derivatives?

Methodological Answer :

Discrepancies often arise from:

- Metabolic Pathway Variability : Species-specific CYP450 enzyme activity (e.g., human vs. rodent liver microsomes) .

- Analytical Sensitivity : LC-MS/MS vs. ELISA for metabolite detection (lower detection limits reduce false positives) .

Q. Resolution Workflow :

Dose-Response Replication : Test multiple concentrations across ≥3 independent assays.

In Silico Toxicology : Use QSAR models (e.g., EPA TEST) to predict hepatotoxicity endpoints .

Meta-Analysis : Pool data from OECD-compliant studies (GLP standards) to identify consensus thresholds .

Advanced: What strategies are used to study protein interactions involving this compound in proteomics?

Q. Methodological Answer :

- Photoaffinity Labeling : Incorporate azide/alkyne tags for click chemistry-based target identification .

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (k/k) with immobilized protein targets (KD typically µM–nM range) .

- Cryo-EM : Resolve ligand-induced conformational changes in membrane proteins (e.g., GPCRs) .

Data Integration : Combine with RNA-seq to correlate binding events with downstream gene expression changes .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

- PPE : Nitrile gloves, lab coat, and ANSI Z87.1 goggles.

- Ventilation : Use fume hoods for synthesis/purification steps (vapor pressure ≈ 0.1 mmHg at 25°C) .

- Spill Management : Neutralize with 10% NaHCO and adsorb with vermiculite .

Advanced: How can computational methods predict the environmental persistence of this compound?

Q. Methodological Answer :

- EPI Suite : Estimates biodegradation half-life (t >60 days suggests high persistence) .

- Molecular Dynamics : Simulates hydrolysis pathways (CF groups resist enzymatic cleavage) .

- Fugacity Modeling : Predicts soil/water partitioning (log K ≈ 3.5 indicates moderate bioaccumulation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.